
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Descripción general
Descripción
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone, also known as 1-benzyl-pyrazol-4-one, is a synthetic organic compound used in a variety of scientific research applications. It is a white solid, with a molecular weight of 205.25 g/mol, and a melting point of 153-155°C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone and its derivatives have shown promising results in antimicrobial activities. Compounds with similar structures have been evaluated for their effectiveness against various microorganisms, including gram-positive and gram-negative bacteria, as well as strains of fungi. Significant antimicrobial activity has been observed in certain synthesized compounds against these microorganisms (Desai, Pandya, & Vaja, 2017).
Molecular Structure and Analysis
Studies have also been conducted on the molecular structure and vibrational frequencies of related compounds. The stability, charge transfer, and reactivity of these molecules are explored through various spectroscopic techniques and molecular docking studies. This research provides insights into the electronic properties and potential applications in nonlinear optics (Mary et al., 2015).
Crystal Structure and Electronic Properties
The crystal structure of 1-(1H-pyrazol-4-yl)ethanone, a compound with a closely related structure, has been analyzed. Studies have detailed the intermolecular interactions and the stacking of molecules in the solid state, providing valuable information on the material's properties and potential applications (Frey, Schoeller, & Herdtweck, 2014).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of new classes of compounds containing the pyrazole moiety and evaluating their biological activities. These activities include antifungal and antibacterial properties, offering potential applications in developing new antimicrobial agents (Suram et al., 2017).
Antitubercular Activity
Compounds related to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone have been synthesized and evaluated for their anti-tubercular activity. Some derivatives have shown increased potency against Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).
Propiedades
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKBKNYKUSDAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)
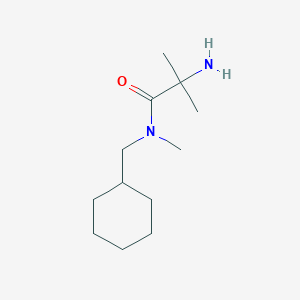
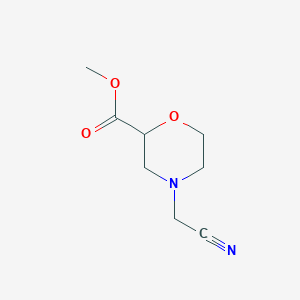

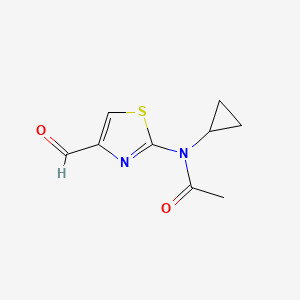
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)
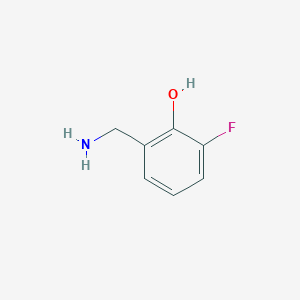
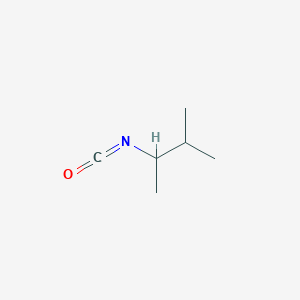
![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)
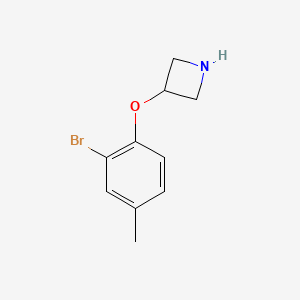


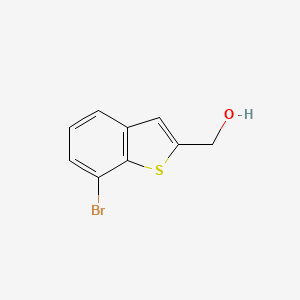
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)